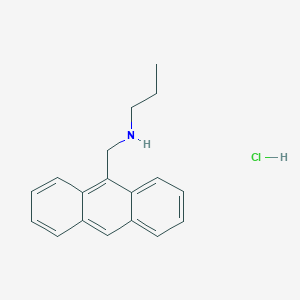

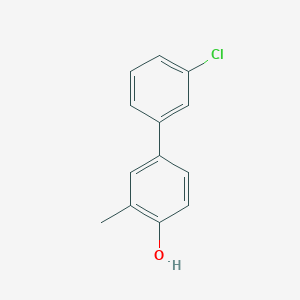

![molecular formula C14H21N B6344139 Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine CAS No. 184785-20-4](/img/structure/B6344139.png)

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines like Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another involves S N 2 reactions of alkyl halides with ammonia and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, can also be used .Molecular Structure Analysis

The molecular weight of this compound is 203.32 g/mol. The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as nucleophiles, reacting with alkyl halides in S N 2 reactions . They can also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis

Amines have unique physical properties such as solubility and boiling points. Primary and secondary amines are capable of hydrogen bonding, which influences their boiling points . Amines of low molar mass are quite soluble in water .Applications De Recherche Scientifique

Synthesis and Characterization

One notable area of application is in the synthesis and structural characterization of organic compounds. For instance, studies have detailed the synthesis of compounds like N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, showcasing the crystal structure and intermolecular interactions, such as hydrogen bonds, which are critical for understanding molecular properties (I. Wawrzycka-Gorczyca et al., 2011). Another example includes the development of environmentally friendly catalytic hydrogenation processes for synthesizing key intermediates for drugs, highlighting the importance of green chemistry in pharmaceutical manufacturing (H. Liu et al., 2011).

Materials Science and Polymer Research

In materials science, compounds structurally related to Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine are utilized in the development of new materials, such as in the creation of organic solar cells. The use of amine-based fullerene derivatives demonstrates potential applications in nano-structured organic solar cells, owing to their high electron mobility and ability to facilitate phase separation, which is crucial for device efficiency (Menglan Lv et al., 2014).

Catalysis

The realm of catalysis also sees the application of similar compounds. For instance, N,N-Butyl-decamethylferrocenyl-amine has been investigated for its reactivity at liquid | liquid interfaces, offering insights into electrochemically driven anion transfer and pH-driven proton transfer. Such studies are foundational for designing new catalysts for a variety of chemical transformations, including ion sensing applications (A. Kelly et al., 2010).

Pharmaceutical Applications

While the direct pharmaceutical applications of this compound were not explicitly found in the literature, related compounds are extensively researched in drug development. For example, the synthesis and characterization of zinc bis[(alkyl)(trimethylsilyl)amide] compounds have been reported, showcasing the relevance of such compounds in pharmaceutical chemistry due to their potential as intermediates in drug synthesis and their role in understanding the interaction of metal ions with organic molecules (D. Gaul et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-butyl-2-methyl-3-phenylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-4-10-15-12-13(2)11-14-8-6-5-7-9-14/h5-9,11,15H,3-4,10,12H2,1-2H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOSYLFGHLESPD-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=CC1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C(=C/C1=CC=CC=C1)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

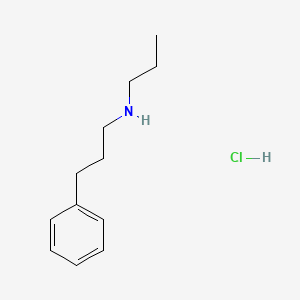

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

amine](/img/structure/B6344059.png)

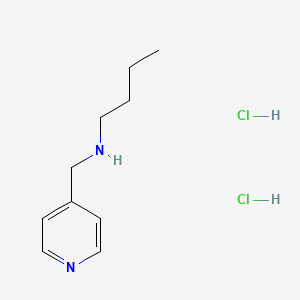

amine hydrochloride](/img/structure/B6344067.png)

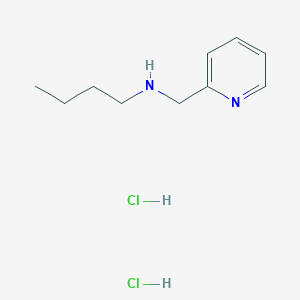

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)